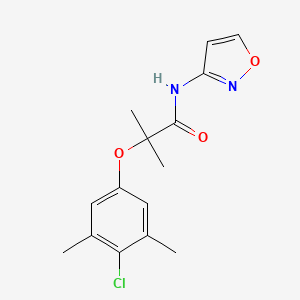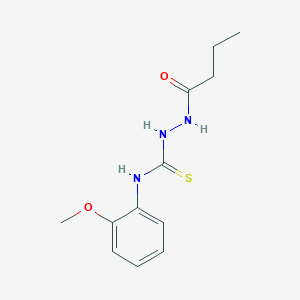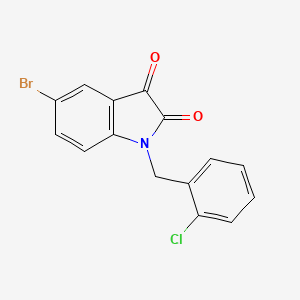
N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide, also known as Br-3MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy. Additionally, N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide has been studied for its potential as an antitumor agent, with promising results in animal models of cancer. It has also been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as arthritis and asthma.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide is not well understood, but it is thought to involve inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. It has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not clear.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase, anti-inflammatory effects, and antitumor effects. It has also been shown to have effects on the central nervous system, although the exact nature of these effects is not clear. Overall, the compound appears to have a range of potential therapeutic applications, although more research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has a range of potential applications in a variety of fields, including pharmacology, biochemistry, and oncology. However, one limitation of using N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide is that its mechanism of action is not well understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide. One area of focus could be on further understanding its mechanism of action, which could help to identify new therapeutic applications for the compound. Additionally, more research could be done to investigate its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Finally, research could be done to investigate the safety and toxicity of the compound, which could help to inform its potential use in clinical settings.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide is a chemical compound with a range of potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, anti-inflammatory effects, and antitumor effects, among other effects. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide represents a promising area of research for a variety of fields.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-3-4-13-5-8-15(9-6-13)21(19,20)18-14-7-10-16(17)12(2)11-14/h5-11,18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDXFDIKEWGADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)benzyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4643760.png)

![N-[2-phenyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B4643777.png)

![5-(4-tert-butylphenyl)-3-{[(4-chlorophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B4643788.png)




![2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4643826.png)
![ethyl 2-(3-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4643830.png)

![N-[3-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4643838.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4643843.png)